

1-Methylcyclobutane-1-sulfonamide physical and chemical properties

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

1-Methylcyclobutane-1sulfonamide

Cat. No.:

B2837083

Get Quote

An In-depth Technical Guide to 1-Methylcyclobutane-1-sulfonamide

This technical guide provides a comprehensive overview of the core physical and chemical properties of **1-Methylcyclobutane-1-sulfonamide**, tailored for researchers, scientists, and professionals in drug development. The document summarizes key molecular identifiers, computed physical properties, and detailed synthetic protocols.

Compound Identification and Properties

1-Methylcyclobutane-1-sulfonamide is a sulfonamide derivative featuring a cyclobutane ring substituted with a methyl group at the 1-position.[1] It is classified as a skin, eye, and respiratory irritant.[2]

Table 1: Molecular Identifiers and Computed Properties

Property	Value	Source
IUPAC Name	1-methylcyclobutane-1- sulfonamide	[2]
CAS Number	2126177-13-5	[2][3][4]
Molecular Formula	C ₅ H ₁₁ NO ₂ S	[2][4]
Molecular Weight	149.21 g/mol	[2][4]
Monoisotopic Mass	149.05104977 Da	[2]
Canonical SMILES	CC1(CCC1)S(=O)(=O)N	[2]
InChI	InChI=1S/C5H11NO2S/c1-5(3- 2-4-5)9(6,7)8/h2-4H2,1H3, (H2,6,7,8)	[2]
InChIKey	JQAUAUDMYXVBDD- UHFFFAOYSA-N	[2]
Predicted XLogP3	0.0	[5]
Hydrogen Bond Donor Count	1	PubChem Calculation
Hydrogen Bond Acceptor Count	2	PubChem Calculation

| Rotatable Bond Count | 1 | PubChem Calculation |

Table 2: Safety and Hazard Classification

Hazard Code	Description	Classification
H315	Causes skin irritation	Skin Irritation (Category 2) [2]
H319	Causes serious eye irritation	Eye Irritation (Category 2A)[2]

 \mid H335 \mid May cause respiratory irritation \mid Specific Target Organ Toxicity, Single Exposure (Category 3)[2] \mid

Synthesis and Experimental Protocols

The synthesis of **1-Methylcyclobutane-1-sulfonamide** is typically achieved through a two-step process. The first step involves the synthesis of the intermediate, **1**-methylcyclobutane-1-sulfonyl chloride, which is then reacted with an ammonia source to yield the final sulfonamide product.[1][6]

The precursor, 1-methylcyclobutane-1-sulfonyl chloride, can be synthesized via the reaction of 1-methylcyclobutane with chlorosulfonic acid.[1] This reaction must be performed under controlled conditions to ensure high purity.[1]

Experimental Protocol:

- Reaction Setup: In a fume hood, equip a three-necked, round-bottomed flask with a
 magnetic stirrer, a pressure-equalizing dropping funnel, and a reflux condenser with a gas
 outlet to a scrubbing system. Ensure all glassware is oven-dried.
- Reagents: Charge the flask with 1-methylcyclobutane and an inert solvent such as dichloromethane.
- Reaction: Cool the flask in an ice bath. Add chlorosulfonic acid dropwise from the dropping funnel to the stirred solution. Control the rate of addition to maintain the reaction temperature below 10 °C.
- Workup: After the addition is complete, allow the mixture to warm to room temperature and stir for several hours. Carefully pour the reaction mixture over crushed ice. Separate the organic layer, wash it with cold water and brine, and dry it over anhydrous magnesium sulfate.
- Purification: Remove the solvent under reduced pressure. The crude 1-methylcyclobutane-1-sulfonyl chloride can be purified by vacuum distillation.

1-Methylcyclobutane + Dichloromethane Reactants Add Chlorosulfonic Acid (dropwise, <10 °C) Reaction Stir at Room Temp Workup Quench with Ice Water Organic Layer Separation & Washing Drying & Solvent Removal **Purification** (Vacuum Distillation) Final Product

Workflow for 1-Methylcyclobutane-1-sulfonyl chloride Synthesis

1-Methylcyclobutane-1-sulfonyl chloride

1-Methylcyclobutane-1-sulfonamide Synthesis 1-Methylcyclobutane-1-sulfonyl chloride Reactants Add Aqueous Ammonia & Water Reaction

Heat & Stir (10-15 min)

Cool in Ice Bath

Vacuum Filtration & Washing

Recrystallization

1-Methylcyclobutane-1-sulfonamide

Precipitation

Isolation

Purification

Final Product

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. 1-Methylcyclobutane-1-sulfonyl chloride | 2090155-98-7 | Benchchem [benchchem.com]
- 2. 1-Methylcyclobutane-1-sulfonamide | C5H11NO2S | CID 132313731 PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2126177-13-5|1-Methylcyclobutane-1-sulfonamide|BLD Pharm [bldpharm.com]
- 4. cymitquimica.com [cymitquimica.com]
- 5. PubChemLite 1-methylcyclobutane-1-sulfonamide (C5H11NO2S) [pubchemlite.lcsb.uni.lu]
- 6. Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [1-Methylcyclobutane-1-sulfonamide physical and chemical properties]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b2837083#1-methylcyclobutane-1-sulfonamidephysical-and-chemical-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com